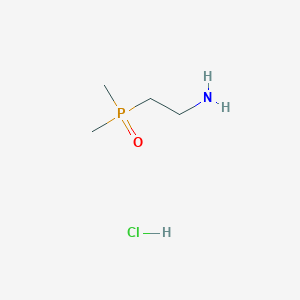

2-(Dimethylphosphoryl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

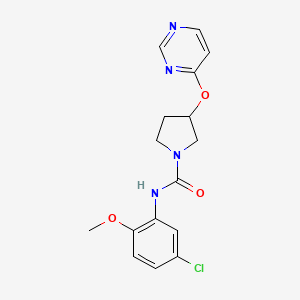

Description

2-(Dimethylphosphoryl)ethanamine hydrochloride, also known by its CAS Number 1003315-34-1, is a chemical compound with the molecular formula C4H13ClNOP . Its molecular weight is 157.57900 .

Molecular Structure Analysis

The molecular structure of 2-(Dimethylphosphoryl)ethanamine hydrochloride consists of 4 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 phosphorus atom .Scientific Research Applications

Metabolism and Pharmacology Studies

Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has shed light on metabolic pathways, revealing insights into the in vivo metabolism of psychoactive substances in rats. Studies identify metabolites formed through processes such as deamination, reduction, oxidation, and acetylation, providing a foundation for understanding the metabolic fate of structurally similar compounds (Kanamori et al., 2002).

Synthetic Methodologies

The synthesis of phosphine and phosphine oxide ligands, which are crucial in catalysis and materials science, involves key intermediates like 1,2-bis(dichlorophosphino)ethane, derived through reactions involving compounds structurally related to 2-(Dimethylphosphoryl)ethanamine hydrochloride. Such methodologies enable the preparation of tetraalkyldiphosphine, showcasing the application of these chemicals in synthesizing complex ligands (Burt et al., 1979).

Material Science and Corrosion Inhibition

In the field of material science, the development of cadmium(II) Schiff base complexes demonstrates the intersection of coordination chemistry with corrosion engineering. Such complexes have shown potential as corrosion inhibitors on mild steel, highlighting the application of organophosphorus compounds in protecting metals against corrosion (Das et al., 2017).

Biochemical Pharmacology

Studies on psychoactive substituted N-benzylphenethylamines, closely related to the compound , have explored their agonist activity at serotonin receptors, contributing to the understanding of the biochemical pharmacology underlying their effects. This research aids in unraveling the molecular basis of the hallucinogenic activity of these compounds, providing insights into receptor-ligand interactions and their implications for neural signaling (Eshleman et al., 2018).

Analytical Chemistry

Advancements in analytical chemistry, such as the development of high-performance liquid chromatography tandem mass spectrometry methods, enable the detection and quantification of structurally similar compounds in biological samples. This is crucial for clinical toxicology, forensic analysis, and the study of pharmacokinetics (Poklis et al., 2013).

properties

IUPAC Name |

2-dimethylphosphorylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NOP.ClH/c1-7(2,6)4-3-5;/h3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDMSDRASWJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylphosphoryl)ethanamine hydrochloride | |

CAS RN |

1003315-34-1 |

Source

|

| Record name | 2-(dimethylphosphoryl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2566586.png)

![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)

![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)

![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)

![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)

![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)

![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)